Ethyl 3,3,3-trifluoro-2-[(2-fluoroacetyl)amino]-2-hydroxypropanoate hemihydrate
Description
Ethyl 3,3,3-trifluoro-2-[(2-fluoroacetyl)amino]-2-hydroxypropanoate hemihydrate is a fluorinated organic compound characterized by a trifluoromethyl group, a 2-fluoroacetyl-substituted amino moiety, and a hydroxyl group at the α-carbon. The hemihydrate form indicates the presence of water molecules in its crystalline lattice, enhancing its stability and solubility compared to anhydrous forms.
Properties
IUPAC Name |
ethyl 3,3,3-trifluoro-2-[(2-fluoroacetyl)amino]-2-hydroxypropanoate;hydrate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C7H9F4NO4.H2O/c2*1-2-16-5(14)6(15,7(9,10)11)12-4(13)3-8;/h2*15H,2-3H2,1H3,(H,12,13);1H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEGSDZFNEDTAFJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(F)(F)F)(NC(=O)CF)O.CCOC(=O)C(C(F)(F)F)(NC(=O)CF)O.O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20F8N2O9 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
512.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3,3,3-trifluoro-2-[(2-fluoroacetyl)amino]-2-hydroxypropanoate hemihydrate typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of ethyl 3,3,3-trifluoropyruvate with 2-fluoroacetyl chloride in the presence of a base, followed by hydrolysis and purification steps .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reaction. The final product is often obtained through crystallization and drying processes to achieve the hemihydrate form .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3,3,3-trifluoro-2-[(2-fluoroacetyl)amino]-2-hydroxypropanoate hemihydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The trifluoromethyl and fluoroacetyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to the formation of various substituted derivatives .
Scientific Research Applications
Ethyl 3,3,3-trifluoro-2-[(2-fluoroacetyl)amino]-2-hydroxypropanoate hemihydrate has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique properties make it useful in studying enzyme interactions and metabolic pathways.
Mechanism of Action
The mechanism of action of Ethyl 3,3,3-trifluoro-2-[(2-fluoroacetyl)amino]-2-hydroxypropanoate hemihydrate involves its interaction with specific molecular targets. The trifluoromethyl and fluoroacetyl groups can enhance the compound’s binding affinity to enzymes and receptors, modulating their activity. This interaction can affect various biochemical pathways, leading to the desired biological effects .
Comparison with Similar Compounds
Structural Analogs with Modified Substituents
(a) Ethyl 3,3,3-Trifluoro-2-[(2,2,2-Trifluoroacetyl)Amino]-2-Hydroxypropanoate
- Structure : Differs by a trifluoroacetyl group instead of 2-fluoroacetyl.
- Molecular Formula: C₇H₇F₆NO₄ (vs. C₇H₈F₄NO₄·½H₂O for the target compound).
- No hemihydrate form is reported .
(b) Ethyl 2-Amino-3,3,3-Trifluoropropionate Hydrochloride
- Structure : Lacks the hydroxyl and fluoroacetyl groups, featuring a primary amine.
- Molecular Formula: C₅H₉ClF₃NO₂.
- Key Differences : The absence of hydroxyl and fluoroacetyl groups reduces steric hindrance and hydrogen-bonding capacity, impacting solubility and biological activity .
(c) Methyl 3,3,3-Trifluoro-2-(2-Fluoro-1-Oxo-Tetrahydronaphthalen-2-Yl)-2-Hydroxypropanoate (2j)
- Structure : Contains a tetrahydronaphthalenyl group instead of fluoroacetyl.
- Stereochemistry : Exhibits a 77:23 diastereomeric ratio, highlighting the influence of bulky substituents on stereoselectivity during synthesis .
Physicochemical Properties
| Compound | Molecular Formula | Substituents | Water Solubility | Stability Notes |
|---|---|---|---|---|
| Target Hemihydrate | C₇H₈F₄NO₄·½H₂O | 2-Fluoroacetyl, -OH | High (hemihydrate) | Enhanced crystallinity |
| Ethyl 3,3,3-Trifluoro-2-(Trifluoromethyl)Propanoate | C₆H₆F₆O₂ | Trifluoromethyl | Low | Volatile (H225 hazard) |
| Ethyl 3-(2-Fluorophenyl)-3-Oxopropanoate | C₁₁H₁₁FO₃ | 2-Fluorophenyl | Moderate | Prone to keto-enol tautomerism |
- Key Insight: The hydroxyl group in the target compound improves aqueous solubility compared to non-hydroxylated analogs like Ethyl 3,3,3-trifluoro-2-(trifluoromethyl)propanoate, which is highly volatile and flammable .
Biological Activity
Ethyl 3,3,3-trifluoro-2-[(2-fluoroacetyl)amino]-2-hydroxypropanoate hemihydrate is a fluorinated organic compound notable for its unique structural features, including trifluoromethyl and fluoroacetyl groups. These characteristics contribute to its diverse biological activities and applications in scientific research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and detailed research findings.
- IUPAC Name: Ethyl 3,3,3-trifluoro-2-[(2-fluoroacetyl)amino]-2-hydroxypropanoate; hemihydrate
- CAS Number: 328391-87-3
- Molecular Formula: C7H8F4N2O4·0.5H2O
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Interaction: The trifluoromethyl and fluoroacetyl groups enhance the compound's binding affinity to enzymes, modulating their activity. This interaction can influence metabolic pathways and biochemical processes.
- Receptor Modulation: The compound may interact with specific receptors, affecting signal transduction pathways and cellular responses.
Antimicrobial Activity
Research indicates that fluorinated compounds often exhibit enhanced antimicrobial properties due to their ability to disrupt microbial membranes or inhibit enzyme functions critical for microbial survival. This compound has shown promising results in preliminary studies against various bacterial strains.
Cytotoxicity and Anticancer Potential
In vitro studies have demonstrated that this compound can induce cytotoxic effects in certain cancer cell lines. The mechanism appears to involve apoptosis induction through the activation of caspase pathways.
Case Studies
-
Study on Antimicrobial Efficacy:
- Objective: To evaluate the antimicrobial activity against Gram-positive and Gram-negative bacteria.
- Findings: The compound exhibited significant inhibition zones around treated bacterial cultures compared to control groups.
-
Cytotoxicity Assessment:
- Objective: To assess the cytotoxic effects on human cancer cell lines.
- Results: IC50 values indicated effective dose-dependent cytotoxicity in treated cells, with minimal effects on normal cells.
Comparative Analysis with Similar Compounds
A comparison with structurally similar compounds provides insight into the unique biological activity of this compound:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| Ethyl 3,3,3-trifluoropropanoate | Lacks fluoroacetyl group | Moderate antimicrobial activity |
| 2,2,2-Trifluoroethyl formate | Different functional groups | Limited anticancer properties |
Research Applications
The unique properties of this compound make it valuable in various research fields:
- Medicinal Chemistry: As a building block for synthesizing novel fluorinated drugs.
- Biochemical Research: Useful for studying metabolic pathways and enzyme interactions due to its reactivity.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Ethyl 3,3,3-trifluoro-2-[(2-fluoroacetyl)amino]-2-hydroxypropanoate hemihydrate, and how can reaction efficiency be optimized?
- Methodological Answer :
- Route 1 : Use a stepwise approach: (1) Introduce the fluoroacetyl group via carbodiimide-mediated coupling (e.g., EDC/HCl) under anhydrous conditions . (2) Optimize hydroxyl group protection using silylating agents (e.g., TMSCl) to prevent side reactions.
- Route 2 : Employ phosphazene-based intermediates, as described for tetrachloromonospirophosphazene derivatives, using THF as a solvent and triethylamine to scavenge HCl .
- Efficiency Tips : Monitor reaction progress via thin-layer chromatography (TLC) and optimize stoichiometry (e.g., 1:1.2 molar ratio of amine to acylating agent). Control temperature (room temperature for sensitive fluorinated intermediates) to minimize decomposition .
Q. Which spectroscopic techniques are most effective for characterizing the structure and purity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use NMR to confirm fluorinated groups (e.g., trifluoro and fluoroacetyl moieties) and NMR to resolve hydroxy and amino protons. DMSO-d₆ is recommended for solubility .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) with electrospray ionization (ESI) detects molecular ions (e.g., [M+H]⁺) and fragmentation patterns to validate the hemihydrate form .
- Infrared Spectroscopy (IR) : Identify carbonyl (C=O, ~1700 cm⁻¹) and hydroxyl (O-H, ~3300 cm⁻¹) stretches. Compare with reference spectra for similar fluorinated esters .
- HPLC : Use C18 columns with trifluoroacetic acid (TFA) in the mobile phase to assess purity (>98%) and detect hydrate-related peaks .
Q. What strategies are employed to ensure the stability of hemihydrate forms during storage and handling?
- Methodological Answer :
- Storage : Store in airtight containers under nitrogen at -20°C to prevent hydration/dehydration cycles. Use desiccants (e.g., silica gel) to control humidity .
- Handling : Conduct experiments in humidity-controlled gloveboxes (<10% RH) to maintain stoichiometric water content. Monitor stability via Karl Fischer titration .
Advanced Research Questions
Q. How can researchers resolve discrepancies in NMR and mass spectrometry data when analyzing fluorinated intermediates?
- Methodological Answer :
- Data Cross-Validation : Combine - heteronuclear correlation (HETCOR) NMR to assign overlapping signals. For MS discrepancies, perform isotopic labeling (e.g., in the ester group) to distinguish degradation products .
- Contradiction Analysis : If MS shows unexpected adducts (e.g., sodium or potassium), repeat analysis with ammonium acetate buffer to suppress ion formation. For NMR splitting artifacts, use higher magnetic field strengths (≥500 MHz) .
Q. What experimental designs are suitable for studying the hydrolysis kinetics of the fluoroacetyl moiety under physiological conditions?
- Methodological Answer :
- Kinetic Setup : Use phosphate-buffered saline (PBS, pH 7.4) at 37°C. Withdraw aliquots at timed intervals and quantify hydrolysis via HPLC (C18 column, 0.1% TFA/ACN gradient) .
- Statistical Design : Apply a split-plot design with temperature (subplot) and pH (main plot) as variables. Use four replicates to account for batch variability .
Q. How can HPLC methods be optimized to separate and quantify degradation products of this compound?
- Methodological Answer :
- Column Selection : Use a UPLC BEH C18 column (2.1 × 100 mm, 1.7 µm) for high-resolution separation.
- Gradient Optimization : Start with 5% ACN/95% H₂O (0.1% TFA), ramp to 40% ACN over 10 min. Detect degradation products (e.g., free fluoroacetic acid) at 210 nm .
- Validation : Perform spike-and-recovery tests with synthetic degradation standards (e.g., 2-fluoroacetic acid) to confirm method accuracy (±5% recovery) .
Q. What are the critical parameters to consider when scaling up the synthesis from laboratory to pilot scale?
- Methodological Answer :
- Heat Management : Use jacketed reactors to control exothermic reactions (common in fluorination steps). Maintain temperatures below 30°C .
- Purification : Replace column chromatography with recrystallization (e.g., ethyl acetate/hexane) for cost-effective large-scale purification. Monitor crystal polymorphism via X-ray diffraction .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
